2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes chloro, difluoro, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-2,2-difluoroacetamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The methoxyphenyl group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
- N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Uniqueness
2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties
Properties
Molecular Formula |
C10H10ClF2NO2 |
---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10ClF2NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
GFVMGJAHCMKMAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(F)(F)Cl |
Origin of Product |
United States |
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